molecular formula C13H10ClNO2 B13974364 (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone CAS No. 62492-60-8

(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone

Cat. No.: B13974364
CAS No.: 62492-60-8
M. Wt: 247.67 g/mol
InChI Key: OXJVPBQRZCPFMS-UHFFFAOYSA-N
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Description

(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone is an organic compound with a complex structure that includes both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone typically involves the benzoylation of substituted phenols under low temperature conditions. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential antimicrobial properties.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate.
  • Evaluated for its therapeutic properties in various disease models.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (2-Aminophenyl)(phenyl)methanone
  • (5-Amino-2-hydroxyphenyl)(phenyl)methanone
  • (2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone

Comparison:

    (2-Aminophenyl)(phenyl)methanone: Lacks the chloro and hydroxyl groups, which may affect its reactivity and applications.

    (5-Amino-2-hydroxyphenyl)(phenyl)methanone: Similar structure but different positioning of functional groups, leading to variations in chemical behavior.

    (2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone:

Properties

CAS No.

62492-60-8

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

(2-amino-5-chloro-4-hydroxyphenyl)-phenylmethanone

InChI

InChI=1S/C13H10ClNO2/c14-10-6-9(11(15)7-12(10)16)13(17)8-4-2-1-3-5-8/h1-7,16H,15H2

InChI Key

OXJVPBQRZCPFMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2N)O)Cl

Origin of Product

United States

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